![molecular formula C29H26N2O6S B187958 Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy- CAS No. 507445-51-4](/img/structure/B187958.png)
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, also known as NSC-639829, is a synthetic compound that has been widely used in scientific research applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain. In addition, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are responsible for cell death.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which leads to a reduction in inflammation and pain. In addition, this compound induces apoptosis in cancer cells, which results in the inhibition of tumor growth. Furthermore, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been found to exhibit anti-viral activity against HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in lab experiments include its ability to inhibit COX-2 activity, induce apoptosis in cancer cells, and exhibit anti-viral activity against HIV. In addition, this compound has a moderate yield and high purity. However, the limitations of using benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in lab experiments include its moderate yield, which may limit its availability for large-scale experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-. One of the future directions is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective anti-inflammatory, anti-cancer, and anti-viral drugs. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its efficacy and safety. Furthermore, the potential use of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in combination with other drugs for the treatment of various diseases should also be explored.
Métodos De Síntesis
The synthesis of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, involves the reaction of 4-phenoxyaniline with 4-(4-chlorosulfonylphenyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain the final compound. The yield of the synthesis method is moderate, with a purity of over 95%.
Aplicaciones Científicas De Investigación
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. In addition, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to exhibit anti-viral activity against the human immunodeficiency virus (HIV).
Propiedades
Número CAS |
507445-51-4 |
|---|---|
Nombre del producto |
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy- |
Fórmula molecular |
C29H26N2O6S |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
N-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C29H26N2O6S/c32-29(22-6-10-25(11-7-22)36-24-4-2-1-3-5-24)30-23-8-12-26(13-9-23)37-27-14-16-28(17-15-27)38(33,34)31-18-20-35-21-19-31/h1-17H,18-21H2,(H,30,32) |
Clave InChI |
JCKHNIGYXQXQKR-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
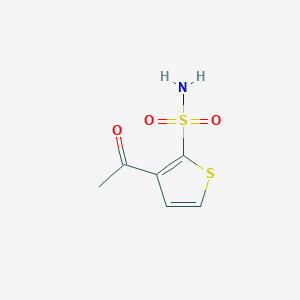
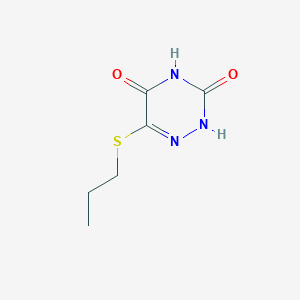
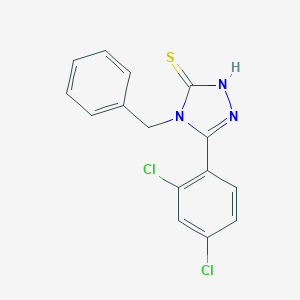
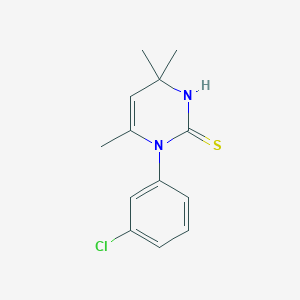
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
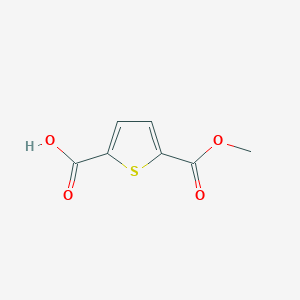
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)